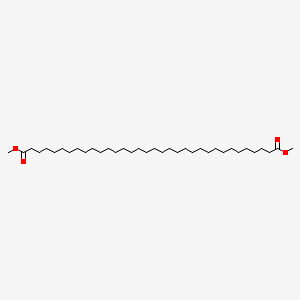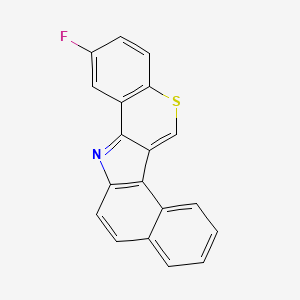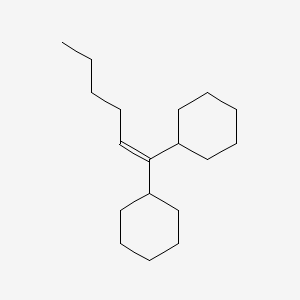
(1-Cyclohexyl-1-hexenyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclohexyl-1-hexenyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a cyclohexyl group and a hexenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyl-1-hexenyl)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexene with cyclohexylmagnesium bromide, followed by the addition of hexenyl bromide. The reaction is typically carried out in an inert atmosphere using a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclohexene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process is carried out under high pressure and temperature to achieve the desired conversion. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclohexyl-1-hexenyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under high pressure.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a radical initiator or under UV light.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexanes.
Applications De Recherche Scientifique
(1-Cyclohexyl-1-hexenyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (1-Cyclohexyl-1-hexenyl)cyclohexane involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, such as oxidation and reduction, which can alter its structure and reactivity. These transformations can affect its interactions with enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane with a single ring structure.
Cyclohexene: A cycloalkene with a double bond in the ring.
Cyclohexanol: A cycloalkane with a hydroxyl group attached to the ring.
Uniqueness
(1-Cyclohexyl-1-hexenyl)cyclohexane is unique due to its combination of a cyclohexane ring with both a cyclohexyl and a hexenyl group. This unique structure imparts distinct chemical and physical properties, making it an interesting compound for various applications and studies.
Propriétés
Numéro CAS |
56671-72-8 |
|---|---|
Formule moléculaire |
C18H32 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1-cyclohexylhex-1-enylcyclohexane |
InChI |
InChI=1S/C18H32/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h15-17H,2-14H2,1H3 |
Clé InChI |
UFOOZEWXRVUDBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
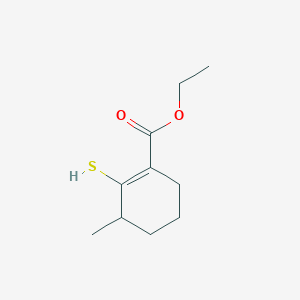

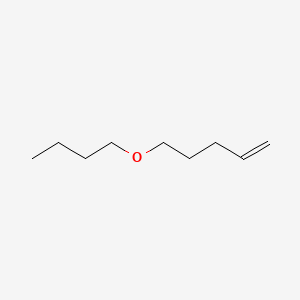
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
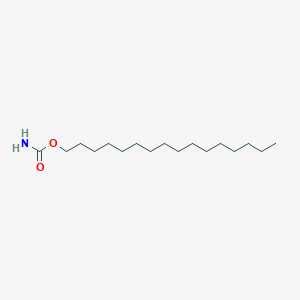

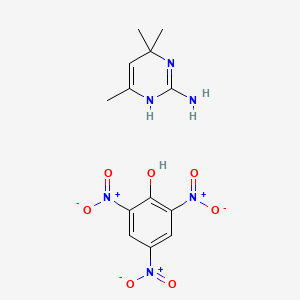
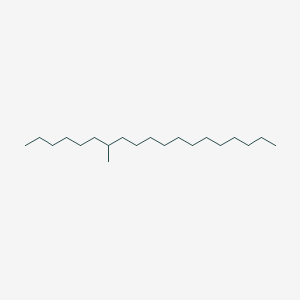
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
